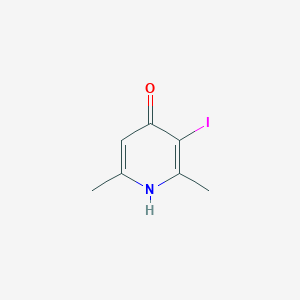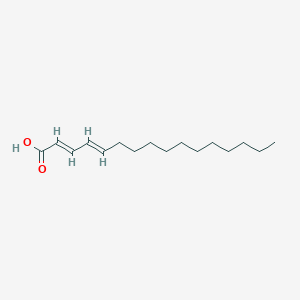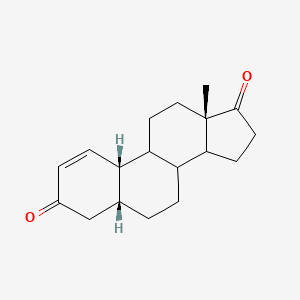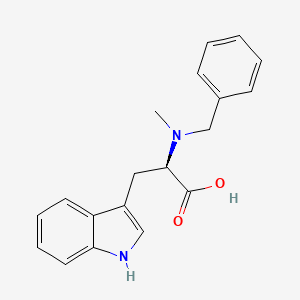
N-Methyl-N-(phenylmethyl)-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(phenylmethyl)-D-tryptophan is a synthetic compound that belongs to the class of tryptophan derivatives. Tryptophan is an essential amino acid that serves as a precursor for various bioactive compounds, including serotonin and melatonin. The modification of tryptophan by introducing a methyl group and a phenylmethyl group results in this compound, which exhibits unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(phenylmethyl)-D-tryptophan typically involves the following steps:
Protection of the Amino Group: The amino group of D-tryptophan is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Methylation: The protected D-tryptophan is then subjected to methylation using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.
Benzylation: The methylated intermediate is further reacted with benzyl chloride in the presence of a base to introduce the phenylmethyl group.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(phenylmethyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
N-Methyl-N-(phenylmethyl)-D-tryptophan has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan derivatives.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(phenylmethyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The compound may act as a precursor for the synthesis of bioactive molecules, influencing various physiological processes. The exact molecular targets and pathways involved may include enzymes and receptors related to tryptophan metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-D-tryptophan: Lacks the phenylmethyl group, resulting in different chemical and biological properties.
N-Phenylmethyl-D-tryptophan: Lacks the methyl group, leading to variations in reactivity and function.
Uniqueness
N-Methyl-N-(phenylmethyl)-D-tryptophan is unique due to the presence of both the methyl and phenylmethyl groups, which confer distinct chemical and biological characteristics
Properties
Molecular Formula |
C19H20N2O2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2R)-2-[benzyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-14-7-3-2-4-8-14)18(19(22)23)11-15-12-20-17-10-6-5-9-16(15)17/h2-10,12,18,20H,11,13H2,1H3,(H,22,23)/t18-/m1/s1 |
InChI Key |
SSWPMPCJKBCGJZ-GOSISDBHSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13450845.png)
![(7-hexyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13450871.png)
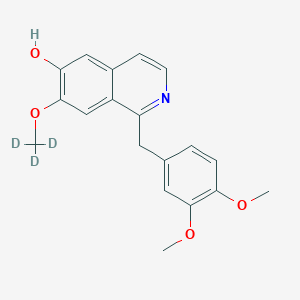
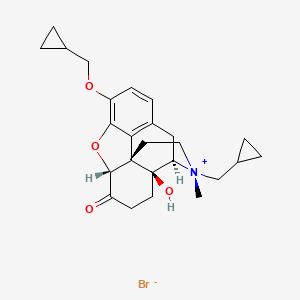
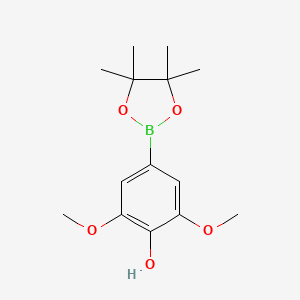
![3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13450892.png)
![N-[6-oxo-6-(pyridin-3-ylamino)hexyl]-2-sulfanylbenzamide](/img/structure/B13450899.png)
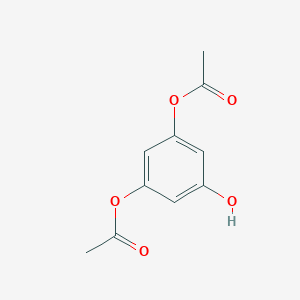

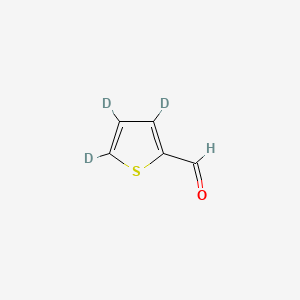
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)
